molecular formula C9H20 B091184 2,4,4-Trimethylhexane CAS No. 16747-30-1

2,4,4-Trimethylhexane

Cat. No.: B091184
CAS No.: 16747-30-1
M. Wt: 128.25 g/mol
InChI Key: SVEMKBCPZYWEPH-UHFFFAOYSA-N
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Description

2,4,4-Trimethylhexane is an organic compound with the molecular formula C9H20. It is a branched alkane and a member of the hexane family. This compound is known for its structural uniqueness, featuring three methyl groups attached to the hexane chain. It is commonly used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,4-Trimethylhexane can be synthesized through several methods, including the alkylation of isobutene with isobutane in the presence of a strong acid catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic cracking of petroleum hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including this compound, using a catalyst at high temperatures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromic acid. These reactions often lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions of this compound are less common but can occur under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of a halogen source and light or heat.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, high temperature.

    Reduction: Lithium aluminum hydride, low temperature.

    Substitution: Chlorine or bromine, light or heat.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes.

    Substitution: Halogenated alkanes.

Scientific Research Applications

2,4,4-Trimethylhexane has several applications in scientific research:

    Chemistry: It is used as a solvent and a reference compound in gas chromatography due to its well-defined structure and properties.

    Biology: While not commonly used directly in biological research, its derivatives and related compounds are studied for their biological activities.

    Medicine: Research into its derivatives has potential implications for developing new pharmaceuticals.

    Industry: It is used in the production of lubricants, adhesives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethylhexane primarily involves its interactions at the molecular level. As a non-polar solvent, it can dissolve non-polar substances, facilitating various chemical reactions. Its branched structure also influences its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    2,2,4-Trimethylhexane: Another branched alkane with a similar molecular formula but different branching pattern.

    3,3,5-Trimethylhexane: Similar in structure but with different positions of the methyl groups.

Uniqueness: 2,4,4-Trimethylhexane is unique due to the specific positioning of its methyl groups, which affects its physical and chemical properties, such as boiling point, melting point, and reactivity. This distinct structure makes it valuable for specific industrial applications and research purposes.

Properties

IUPAC Name

2,4,4-trimethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-6-9(4,5)7-8(2)3/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEMKBCPZYWEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168289
Record name 2,4,4-Trimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16747-30-1
Record name 2,4,4-Trimethylhexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16747-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,4-Trimethylhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,4-Trimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,4-trimethylhexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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